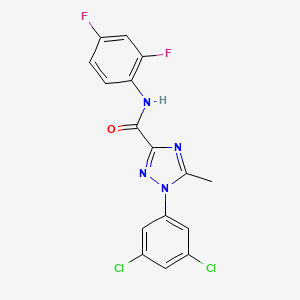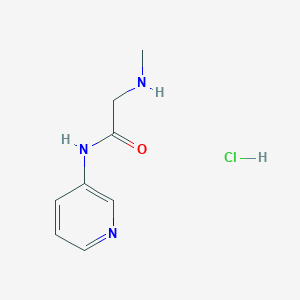
2-(methylamino)-N-(pyridin-3-yl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylamino)-N-(pyridin-3-yl)acetamide hydrochloride is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. The compound is also known as MPAA hydrochloride and has been synthesized using various methods.
科学的研究の応用
MPAA hydrochloride has been used in various scientific research applications, including the study of neurotransmitter systems, ion channels, and receptors. The compound has been shown to modulate the activity of nicotinic acetylcholine receptors and GABA receptors, which are involved in the regulation of neuronal activity. MPAA hydrochloride has also been used in the study of ion channels, such as the voltage-gated sodium channel, which is involved in the generation of action potentials in neurons.
作用機序
The mechanism of action of MPAA hydrochloride involves the modulation of neurotransmitter systems and ion channels. The compound has been shown to enhance the activity of nicotinic acetylcholine receptors and GABA receptors, leading to the inhibition of neuronal activity. MPAA hydrochloride has also been shown to block the activity of voltage-gated sodium channels, leading to the inhibition of action potential generation in neurons.
Biochemical and Physiological Effects:
MPAA hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the inhibition of neuronal activity. The compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, indicating its potential therapeutic applications.
実験室実験の利点と制限
The advantages of using MPAA hydrochloride in lab experiments include its ability to modulate neurotransmitter systems and ion channels, which are involved in various physiological processes. The compound has also been shown to have anxiolytic and anticonvulsant effects, indicating its potential therapeutic applications. However, the limitations of using MPAA hydrochloride in lab experiments include its potential toxicity and the need for careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
将来の方向性
There are several future directions for the study of MPAA hydrochloride, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders. The compound has also been shown to modulate ion channels involved in pain sensation, indicating its potential applications in pain management. Further studies are needed to determine the optimal dosage and administration route of MPAA hydrochloride for therapeutic applications. Additionally, the development of new synthesis methods and purification techniques may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, MPAA hydrochloride is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. The compound has been synthesized using various methods and has been shown to modulate neurotransmitter systems and ion channels, leading to various biochemical and physiological effects. MPAA hydrochloride has potential therapeutic applications in neurological and psychiatric disorders, as well as pain management. Further studies are needed to determine the optimal dosage and administration route of the compound for therapeutic applications.
合成法
MPAA hydrochloride can be synthesized using various methods, including the reaction of 2-(methylamino) acetamide and 3-pyridinecarboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 2-(methylamino) acetamide and 3-pyridinecarboxaldehyde, followed by the addition of hydrochloric acid. The synthesis of MPAA hydrochloride requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
特性
IUPAC Name |
2-(methylamino)-N-pyridin-3-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-9-6-8(12)11-7-3-2-4-10-5-7;/h2-5,9H,6H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHYEFUNRGLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CN=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

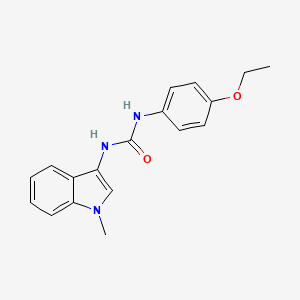
![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2906640.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate](/img/structure/B2906643.png)
![Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2906644.png)
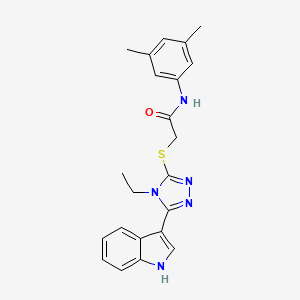
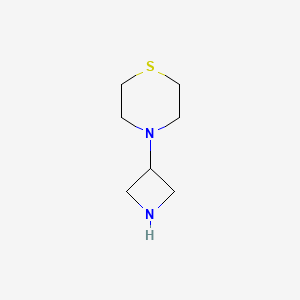
![7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906650.png)
![N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906651.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2906653.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906654.png)

![9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2906660.png)
